molecular formula C13H17N3O3 B8722210 tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate

tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate

Cat. No. B8722210
M. Wt: 263.29 g/mol
InChI Key: BXTANXMAJSFKAU-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

A mixture of 2-[3-(tert-butoxycarbonyl)amino-benzo[d]isoxazol-5-ylmethyl]-isoindole-1,3-dione (1.31 g) and hydrazine hydrate (2.52 mL, 52 mmol) in 1-butanol (10 mL) was stirred at room temperature. The mixture turned into a translucent orange solution. After stirring for about 1 hr, white precipitate formed. The mixture was then heated to reflux for 5 min and all solid dissolved. After cooling, DCM was added, after which time white precipitate formed. The solid was filtered off and washed with DCM. Rotary evaporation afforded a yellow oil. The oily residue was taken up with EtOAc (100 mL) and washed with water (3×30 mL), brine (30 mL) and dried over anhydrous sodium sulfate. Most solvent was removed on a rotary evaporator and the remainder was loaded onto a 20 g ISOLUTE silica cartridge. The product was eluted with (2 M ammonia in methanol)/DCM (4:96). A light yellow solid was obtained (330 mg). 1H-NMR (300 MHz, CDCl3) δ 8.05 (s, 1H), 7.53 (d, 1H), 7.45 (d, 1H), 7.31 (s, 1H), 3.40 (s, 2H), 1.57 (s, 9H).
Name
2-[3-(tert-butoxycarbonyl)amino-benzo[d]isoxazol-5-ylmethyl]-isoindole-1,3-dione
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[C:13]2[CH:14]=[C:15]([CH2:18][N:19]3C(=O)C4C(=CC=CC=4)C3=O)[CH:16]=[CH:17][C:12]=2[O:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.NN.C(Cl)Cl.CCOC(C)=O>C(O)CCC>[C:1]([O:5][C:6](=[O:7])[NH:8][C:9]1[C:13]2[CH:14]=[C:15]([CH2:18][NH2:19])[CH:16]=[CH:17][C:12]=2[O:11][N:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
2-[3-(tert-butoxycarbonyl)amino-benzo[d]isoxazol-5-ylmethyl]-isoindole-1,3-dione
Quantity
1.31 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)CN2C(C1=CC=CC=C1C2=O)=O
Name
Quantity
2.52 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for about 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
white precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 min
Duration
5 min
DISSOLUTION
Type
DISSOLUTION
Details
all solid dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
after which time white precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
Rotary evaporation
CUSTOM
Type
CUSTOM
Details
afforded a yellow oil
WASH
Type
WASH
Details
washed with water (3×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Most solvent was removed on a rotary evaporator
WASH
Type
WASH
Details
The product was eluted with (2 M ammonia in methanol)/DCM (4:96)
CUSTOM
Type
CUSTOM
Details
A light yellow solid was obtained (330 mg)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC1=NOC2=C1C=C(C=C2)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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